molecular formula C15H13BrN2O4 B4962161 2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide CAS No. 5754-71-2

2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide

Cat. No. B4962161
CAS RN: 5754-71-2
M. Wt: 365.18 g/mol
InChI Key: DHWLIAODPMBSJU-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPAAN, and it is a derivative of the commonly used herbicide, 2,4-D. BPAAN has shown promising results in various scientific studies, and

Scientific Research Applications

BPAAN has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of BPAAN is in the field of cancer research. Studies have shown that BPAAN has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. BPAAN has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Another potential application of BPAAN is in the field of neuroscience. BPAAN has been shown to have neuroprotective effects and can prevent neuronal cell death. This makes BPAAN a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of BPAAN is not fully understood. However, studies have shown that BPAAN induces apoptosis in cancer cells by activating the caspase pathway. BPAAN has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. This inhibition of topoisomerase II activity leads to DNA damage and cell death.
In the field of neuroscience, BPAAN has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress. BPAAN also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects
BPAAN has been shown to have various biochemical and physiological effects. Studies have shown that BPAAN can induce oxidative stress in cancer cells, leading to cell death. BPAAN has also been shown to inhibit the growth and proliferation of cancer cells.
In the field of neuroscience, BPAAN has been shown to improve cognitive function in animal models of Alzheimer's disease. BPAAN has also been shown to reduce inflammation and oxidative stress in the brain, which can prevent neuronal cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPAAN is its potent cytotoxic effects on cancer cells. BPAAN has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
However, one of the limitations of BPAAN is its potential toxicity. Studies have shown that BPAAN can induce oxidative stress in normal cells, leading to cell death. Therefore, further studies are needed to determine the optimal dosage and administration of BPAAN to minimize its potential toxicity.

Future Directions

There are several future directions for the research on BPAAN. One potential direction is to investigate the potential use of BPAAN in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to investigate the potential use of BPAAN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Furthermore, further studies are needed to determine the optimal dosage and administration of BPAAN to minimize its potential toxicity. Studies are also needed to investigate the long-term effects of BPAAN on normal cells and tissues.
Conclusion
In conclusion, BPAAN is a chemical compound that has shown promising results in various scientific studies. BPAAN has potential applications in the fields of cancer research and neuroscience. The mechanism of action of BPAAN is not fully understood, but studies have shown that it induces apoptosis in cancer cells and has neuroprotective effects. BPAAN has advantages and limitations for lab experiments, and further studies are needed to determine its optimal dosage and administration. There are several future directions for the research on BPAAN, and it is a compound that has significant potential for various scientific applications.

Synthesis Methods

The synthesis of BPAAN involves the reaction between 2-bromo-4-methylphenol and 4-nitroaniline in the presence of acetic anhydride. The product obtained is then purified through recrystallization to obtain pure BPAAN. This synthesis method has been optimized to obtain high yields and purity of BPAAN.

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-10-2-7-14(13(16)8-10)22-9-15(19)17-11-3-5-12(6-4-11)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHWLIAODPMBSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383088
Record name ST030269
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5754712

CAS RN

5754-71-2
Record name ST030269
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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